Octafluoroanthraquinone

Beschreibung

The exact mass of the compound Octafluoroanthraquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octafluoroanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octafluoroanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

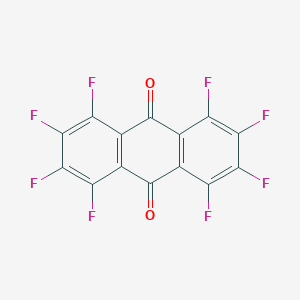

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580-18-3 | |

| Record name | 1580-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Octafluoroanthraquinone

Executive Summary

Octafluoroanthraquinone (1,2,3,4,5,6,7,8-octafluoro-9,10-anthraquinone) is a perfluorinated derivative of anthraquinone characterized by high electron affinity and significant chemical stability.[1][2][3] It serves as a critical electron-transport material in organic electronics and a robust scaffold in pharmaceutical intermediate synthesis.[3]

This guide provides a rigorous analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (

Molecular Geometry & Symmetry Analysis

Understanding the symmetry of Octafluoroanthraquinone is a prerequisite for interpreting its NMR spectra.[3]

-

Point Group:

-

Symmetry Operations: The molecule possesses three perpendicular

axes and three mirror planes ( -

Spectroscopic Consequence:

Diagram 1: Characterization Logic Flow

Caption: Logical workflow for the purification and multi-modal spectroscopic validation of Octafluoroanthraquinone.

Vibrational Spectroscopy (FT-IR)[2][3]

The infrared spectrum of octafluoroanthraquinone is dominated by the strong electron-withdrawing nature of the fluorine atoms, which alters the bond force constants compared to non-fluorinated anthraquinone.

Key Absorption Bands[2][3][4][5][6]

| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Mechanistic Insight |

| C=O[2][3][4][5][6] (Carbonyl) | Stretching | 1705 – 1720 | Strong | Shifted to higher frequency vs. Anthraquinone (~1670 |

| C-F (Aromatic) | Stretching | 1000 – 1350 | Very Strong | Broad, complex "fingerprint" region characteristic of polyfluorinated aromatics. |

| C=C (Aromatic) | Ring Stretch | 1550 – 1650 | Medium | Skeletal vibrations of the anthracene core.[2][3] |

Experimental Protocol:

-

Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) with a diamond crystal.[2][3]

-

Scan Parameters: 32 scans at 4

resolution. -

Validation: Absence of peaks >3000

confirms the absence of C-H bonds (purity check against partially fluorinated byproducts).[2][3]

Nuclear Magnetic Resonance (NMR)[1][2][9][10][11]

This is the definitive method for structural confirmation.[3] The lack of protons necessitates the use of

A. F NMR Spectroscopy[2][3][9][10][12]

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Notes |

| -142.0 to -145.0 | Multiplet | 4F | Deshielded relative to | |

| -152.0 to -155.0 | Multiplet | 4F | Shielded relative to |

Coupling Patterns: The spectrum will not appear as simple singlets.[3] Due to F-F spin-spin coupling :

-

Ortho coupling (

): ~20 Hz.[2] -

Result: The signals appear as complex multiplets (often pseudo-doublets or higher-order AA'BB' systems) depending on the field strength.[2][3]

B. C NMR Spectroscopy

The

| Carbon Type | Shift ( | Coupling Pattern |

| C=O[2][3] (Carbonyl) | 175 – 180 | Triplet or Multiplet (coupling to |

| C-F ( | 143 – 148 | Doublet of Multiplets ( |

| C-F ( | 135 – 140 | Doublet of Multiplets ( |

| Bridgehead (Quaternary) | 110 – 120 | Multiplet (weak signal) |

Diagram 2: NMR Assignment Logic

Caption: Symmetry-based assignment of Fluorine-19 NMR signals.

Electronic Spectroscopy (UV-Vis)[2][3]

Octafluoroanthraquinone is typically a pale yellow solid.[3] Its electronic spectrum is defined by

- (Absorption Maxima):

Note on Solvatochromism:

The

Applications in Drug Development & Materials[2]

Why is this characterization relevant to the target audience?

-

Derivatization Scaffold: The fluorine atoms are susceptible to Nucleophilic Aromatic Substitution (

) .[2][3]-

Mechanism:[2][3][7][8] Nucleophiles (amines, thiols) preferentially attack the

-positions (2,3,6,[2]7) or -

Monitoring: The disappearance of the

symmetry in

-

-

Electron Acceptor: Used in charge-transfer complexes for organic semiconductors.[3]

References

-

PubChem Database. Octafluoronaphthalene and Derivatives.[2][3] National Library of Medicine.[3] Available at: [Link](Note: Analogous perfluoroaromatic data used for shift correlation).[2][3]

-

SpectraBase. IR and NMR Data for Perfluorinated Compounds. Wiley Science Solutions.[7] Available at: [Link][2][3]

-

Yakobson, G. G., & Vlasov, V. M. (1974).[2][3] Fluorine-containing Anthraquinones.[2][3][7][9] Synthesis and reactivity analysis of perfluoroanthraquinone derivatives. (Seminal text in organofluorine chemistry).

Sources

- 1. 1067426-46-3|1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene|BLD Pharm [bldpharm.com]

- 2. Octahydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 3. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Sourcing High-Purity Octafluoroanthraquinone (CAS 1580-18-3): A Technical Procurement Guide

Executive Summary: The Purity Paradox

Octafluoroanthraquinone (CAS 1580-18-3), often abbreviated as F8-AQ , is a critical n-type organic semiconductor and pharmaceutical intermediate. Its high electron affinity (LUMO ≈ -4.0 eV) makes it indispensable for air-stable organic field-effect transistors (OFETs) and as a precursor for fluorinated bioactive scaffolds.

However, a dangerous "purity paradox" exists in the commercial supply chain. Catalog-grade material (typically listed as 96-97%) often contains trace chlorinated byproducts and partially hydrogenated intermediates. In electronic applications, these impurities act as deep charge traps, reducing electron mobility by orders of magnitude. In pharmaceutical synthesis, they introduce genotoxic risks.

This guide provides a scientifically grounded protocol for sourcing, verifying, and handling F8-AQ to ensure data integrity and device performance.

Technical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define your "Acceptance Criteria" based on the application.

| Property | Specification | Criticality |

| CAS Number | 1580-18-3 | Identity (Do not confuse with 84-65-1 Anthraquinone) |

| Formula | C₁₄F₈O₂ | |

| Molecular Weight | 352.14 g/mol | |

| Melting Point | 270–300 °C | Wide range indicates impurity; pure material is sharp (>290°C) |

| Electronic Grade | >99.5% (Trace Metals <10 ppm) | Required for OFET/OPV devices |

| Synthesis Grade | >96% | Acceptable for further chemical functionalization |

The "Silent" Killer: Chlorine Contamination

The most common synthesis route involves the fluorination of tetrachlorophthalic anhydride or similar chlorinated precursors. Incomplete halogen exchange results in monochloro-heptafluoroanthraquinone .

-

Effect: The C-Cl bond creates a localized dipole distinct from C-F, disrupting the π-π stacking necessary for charge transport.

-

Detection: Difficult via standard HPLC due to similar retention times. Requires Mass Spectrometry (MS) or high-field 19F-NMR .

Commercial Supply Landscape

The market is divided into "Catalog Giants" (broad inventory, variable batch quality) and "Fluorine Specialists" (higher synthesis control).

Tier 1: Fluorine Chemistry Specialists (Recommended)

These suppliers often synthesize in-house or have strict QC for fluorinated aromatics.

-

Fluorochem (UK/Europe):

-

Profile: Excellent reputation for fluorinated building blocks.[1] Known for transparent Certificates of Analysis (CoA).

-

Best For: High-purity requirements (98%+) and bulk inquiries.

-

-

Apollo Scientific (UK/Global):

-

Profile: Extensive catalog of fluorinated intermediates.[1] Good track record for custom synthesis if ultra-high purity is needed.

-

Best For: Research quantities (1g – 25g) with reliable lead times.

-

-

TCI Chemicals (Japan/Global):

-

Profile: Industry standard for high-quality organic reagents.

-

Best For: Consistent catalog supply.[1] Look for "Electronic Grade" specific listings if available.

-

Tier 2: Catalog Aggregators (Use with Caution)

-

Sigma-Aldrich (Merck):

-

Profile: Often lists "96%" purity. While reliable for general synthesis, this grade requires recrystallization for semiconductor use.

-

Note: Check for "Discontinued" status or "Legacy" stock, as F8-AQ availability fluctuates.

-

Supplier Comparison Table

| Supplier Category | Typical Purity | Primary Impurity Risk | Lead Time | Recommended Application |

| Specialists (Fluorochem, Apollo) | 97% – 99%+ | Trace Isomers | 1–2 Weeks | Device Fabrication, Pharma R&D |

| Catalog Giants (Sigma, TCI) | 96% | Chlorinated Byproducts | 2–5 Days | Synthetic Intermediate |

| Bulk Industrial (Alibaba/Indiamart) | Variable (90-95%) | Metal Ions (Fe, Al) | 4+ Weeks | NOT RECOMMENDED without in-house purification |

The "Triple-Check" Verification Protocol

Do not rely solely on the vendor's CoA. Implement this self-validating system upon receipt of material.

Step 1: The "Silence" Test (1H-NMR)

Dissolve 10mg in CDCl₃ or DMSO-d₆.

-

Expectation: The spectrum should be completely silent (no peaks).

-

Failure Mode: Any peaks in the aromatic region (7.0–8.5 ppm) indicate hydrogen-containing impurities (incomplete fluorination, e.g., C₁₄HF₇O₂). These are fatal for n-type behavior.

Step 2: Symmetry Check (19F-NMR)

-

Expectation: Two distinct signals (multiplets) corresponding to the

and -

Failure Mode: Additional small peaks indicate regioisomers or chlorinated impurities (which break the symmetry).

Step 3: Deep Trap Analysis (HPLC-MS)

Run a gradient elution (Water/Acetonitrile) with Mass Spec detection.

-

Target: Look for M+16 (Oxidation) or M+16.5 (Cl vs F mass difference) shifts.

-

Logic: A 99% UV-purity sample can still contain 1% Cl-impurities that are invisible to UV but obvious in MS.

QC Workflow Diagram

Figure 1: The "Triple-Check" Quality Control Workflow. This logic gate ensures no protonated or chlorinated impurities enter the device fabrication stream.

Synthesis & Purification Insight

Understanding how the material is made helps you predict its failure modes.

The Friedel-Crafts Route (Dominant Commercial Method)

Most suppliers utilize the reaction of tetrafluorophthalic anhydride with tetrafluorobenzene (or hydroquinone followed by fluorination).

The Hidden Danger: The use of Aluminum Chloride (

-

Metal Ion Contamination: Al³⁺ residues act as excitonic quenchers.

-

Halogen Exchange: At high temperatures, Cl⁻ from the catalyst can swap with F⁻ on the ring, creating Chloro-Heptafluoroanthraquinone .

Purification Protocol (In-House)

If you must use 96% catalog material for devices, perform Gradient Sublimation :

-

Zone 1 (Source): 280°C (High Vacuum <

Torr). -

Zone 2 (Product): 240°C.

-

Zone 3 (Impurities): <150°C (Volatile partially fluorinated species condense here).

Application Logic: Why Purity Matters

In n-type semiconductors, electron transport occurs via hopping between LUMO orbitals. Impurities with lower electron affinity (like H-containing analogs) act as scattering centers , while those with higher affinity (like Cl-containing analogs or oxidized species) act as traps .

Figure 2: Energy Level Diagram showing how specific impurities (Cl vs H) disrupt electron transport in F8-AQ films.

References

-

Sigma-Aldrich. Octafluoroanthraquinone Product Specification (CAS 1580-18-3).

-

TCI Chemicals. Fluorinated Building Blocks & Anthraquinone Derivatives.

-

Fluorochem. Fluorinated Intermediates for Research.

- Tannaci, J. F., et al. (2007). "9,10-Dichlorooctafluoroanthracene as a building block for n-type organic semiconductors." The Journal of Organic Chemistry, 72(15), 5567-5573. (Discusses synthesis routes and halogen exchange issues).

-

Beilstein Journals. Identification and synthesis of impurities formed during sertindole preparation. (General reference on impurity profiling in aromatic synthesis).

-

Thermo Scientific (Alfa Aesar). Chemicals & Reagents Portfolio.

Sources

Electrochemical Profiling of Octafluoroanthraquinone (OFAQ): A Technical Guide for Next-Gen Organic Cathodes

Executive Summary

Octafluoroanthraquinone (OFAQ), also known as perfluoroanthraquinone, represents a critical evolution in the design of organic cathode materials. By fully substituting the anthraquinone (AQ) core with fluorine atoms, researchers achieve a significant anodic shift in reduction potential due to the strong electron-withdrawing nature of the halogen substituents. This guide details the electrochemical properties, synthesis pathways, and experimental protocols required to utilize OFAQ in high-performance lithium-ion and redox flow batteries.

Molecular Architecture & Electronic Properties

The fundamental limitation of unsubstituted anthraquinone (AQ) is its relatively low discharge voltage (~2.2 V vs. Li/Li⁺). OFAQ addresses this through inductive effects.

-

LUMO Lowering: The eight fluorine atoms exert a strong inductive effect (-I), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the molecule's electron affinity, thereby raising the reduction potential.

-

Structural Stability: The C-F bond is chemically robust, providing stability against oxidative degradation, although the increased lipophilicity requires careful electrolyte selection to mitigate active material dissolution (the "shuttle effect").

Synthesis Pathway

OFAQ is typically synthesized via the condensation of tetrafluorophthalic anhydride. High purity is essential for electrochemical reversibility.

Figure 1: Thermal synthesis pathway for Octafluoroanthraquinone from tetrafluorophthalic anhydride.

Electrochemical Performance

Redox Mechanism

OFAQ undergoes a reversible two-electron reduction process. Unlike transition metal oxides that rely on intercalation, OFAQ relies on the formation of lithiated enolates.

-

First Reduction: Formation of the radical anion (

). -

Second Reduction: Formation of the dianion (

).

The fluorination shifts the onset potential approximately +0.4 V compared to unsubstituted AQ.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Formula | Perfluorinated core | |

| Molecular Weight | 352.18 g/mol | |

| Theoretical Capacity | ~152 mAh/g | Based on 2 |

| Redox Potential ( | ~2.65 V vs. Li/Li⁺ | 1st reduction (approx. +0.40V vs AQ) |

| Voltage Plateau | ~2.5 - 2.7 V | Dependent on electrolyte solvent |

| Solubility | Low in polar, High in non-polar | Lipophilic nature requires specific electrolytes |

Cyclic Voltammetry (CV) Profile

In aprotic solvents (e.g., DMSO, ACN) with supporting electrolytes like TBAPF₆:

-

Wave Shape: Two distinct reversible waves are typically observed.

-

Peak Separation (

): Ideal reversible systems show ~59 mV; however, OFAQ often exhibits quasi-reversible behavior depending on the scan rate and electrode surface. -

Solvent Effect: The potential can shift based on the Lewis acidity of the cation (Li⁺ vs TBA⁺) due to ion-pairing stabilization of the reduced species.

Figure 2: Stepwise lithiation mechanism of OFAQ during discharge.

Experimental Protocols

Protocol A: Electrochemical Cell Assembly (Half-Cell)

Objective: Determine intrinsic redox potentials and cycle life.

-

Cathode Preparation:

-

Mix: 60% OFAQ (Active Material), 30% Super P Carbon (Conductive Additive), 10% PVDF (Binder).

-

Solvent: N-Methyl-2-pyrrolidone (NMP).

-

Casting: Slurry cast onto Aluminum foil. Dry at 80°C under vacuum for 12 hours.

-

Note: OFAQ is soluble in many organic solvents. Ensure the binder/solvent system does not dissolve the active material during casting, or use a dry-press method if dissolution is observed.

-

-

Electrolyte Selection:

-

Standard: 1 M LiTFSI in DOL/DME (1:1 v/v).

-

Why: Ether-based electrolytes are often preferred for organic cathodes to minimize dissolution compared to carbonate-based electrolytes, though high-concentration electrolytes (HCE) are recommended to further suppress solubility.

-

-

Separator: Glass fiber (Whatman GF/D) or Celgard 2400.

Protocol B: Cyclic Voltammetry (CV)

Objective: Verify redox reversibility and kinetics.

-

Setup: Three-electrode glass cell inside an Argon-filled glovebox (

ppm). -

Electrodes:

-

Working: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

-

Counter: Platinum wire.

-

Reference: Ag/Ag⁺ (0.01 M

in ACN) or Li metal strip (for direct Li vs potential).

-

-

Parameters:

-

Scan Rate: 0.1 mV/s to 100 mV/s.

-

Voltage Window: 1.5 V to 3.5 V vs Li/Li⁺.

-

-

Analysis: Plot Current Density (

) vs Potential (

Challenges & Mitigation

The primary failure mode for OFAQ cathodes is active material dissolution into the electrolyte, leading to capacity fade and the shuttle effect.

-

Strategy 1: Polymerization. Incorporate the OFAQ moiety into a polymer backbone (poly(octafluoroanthraquinone)) to drastically reduce solubility while maintaining redox activity.

-

Strategy 2: Solid-State Electrolytes. Use of solid polymer electrolytes (SPE) or inorganic solid electrolytes eliminates the solvent medium required for dissolution.

-

Strategy 3: Ion-Selective Membranes. Nafion or ceramic-coated separators can block the migration of large organic anions (

) while permitting

References

-

Computational Electrochemistry Study of Derivatives of Anthraquinone: Investigation of substituent effects on redox potentials.

-

Trade-Off between Redox Potential and CO2 Capture: Detailed analysis of OFAQ (AQ-F8) redox shifts and electronic properties.

-

Syntheses of Fluoroorganic Compounds: Protocols for the synthesis of octafluoroanthraquinone from tetrafluorophthalic anhydride.

-

Electrochemical Behavior of Quinones: General principles of quinone reduction mechanisms in aprotic media.

Methodological & Application

Use of Octafluoroanthraquinone in organic electronics

Application Note: Octafluoroanthraquinone (OFAQ) in Organic Electronics

Executive Summary

Octafluoroanthraquinone (OFAQ,

This guide details the utility of OFAQ primarily as:

-

A Precursor to Perfluoropentacene: The industry-standard n-type organic semiconductor.

-

An Electron Acceptor: For Charge-Transfer (CT) complexes and interface doping.

-

An Active n-Channel Material: In specialized Organic Field-Effect Transistors (OFETs).

Electronic Structure & Properties

The substitution of eight hydrogen atoms with fluorine induces a strong inductive effect (

Table 1: Comparative Electronic Properties

| Property | Anthraquinone (AQ) | Octafluoroanthraquinone (OFAQ) | Impact of Fluorination |

| Molecular Formula | Mass increase, volatility decrease | ||

| LUMO Energy | ~ -3.0 eV | -4.2 eV to -4.4 eV | Critical: Enables air-stable electron transport |

| HOMO Energy | ~ -6.5 eV | ~ -7.8 eV | Deepens ionization potential |

| Reduction Potential ( | -0.94 V (vs SCE) | -0.15 V (vs SCE) | Easier to reduce (stronger acceptor) |

| Crystal Packing | Herringbone | Slipped Stack / Herringbone | Fluorine-Fluorine interactions enhance ordering |

Mechanistic Insight: The deep LUMO of OFAQ allows for electron injection from stable metals (like Gold or Silver) without the need for reactive low-work-function metals (like Calcium). This is the fundamental reason for its utility in air-stable n-channel devices.

Figure 1: Energy level alignment showing the stabilization of the LUMO level upon perfluorination, facilitating air-stable electron transport.

Synthesis Protocol: The "Building Block" Route

Direct fluorination of anthraquinone is low-yielding and nonspecific. The preferred route for high-purity electronic grade OFAQ is the Friedel-Crafts assembly .

Reagents:

-

Tetrafluorophthalic anhydride (Precursor A)

-

1,2,3,4-Tetrafluorobenzene (Precursor B)

-

Aluminum Chloride (

, anhydrous) -

Fuming Sulfuric Acid (Oleum, 20-30%

)

Protocol Steps:

-

Acylation: Combine Tetrafluorophthalic anhydride and 1,2,3,4-Tetrafluorobenzene in a dry flask. Add anhydrous

portion-wise at 60°C. -

Cyclization: Heat the intermediate in fuming sulfuric acid at 100-120°C for 4 hours.

-

Safety: Oleum is highly corrosive. Use a scrubber for

fumes.

-

-

Quenching: Pour the reaction mixture onto crushed ice carefully.

-

Purification (Crucial for Electronics):

-

Filter the yellow precipitate.

-

Sublimation: Crude OFAQ must be purified by gradient vacuum sublimation (

Torr, Source T: 180°C). Electronic impurities (metal ions) act as charge traps and must be removed.

-

Figure 2: Synthetic pathway from fluorinated building blocks to OFAQ and its conversion to Perfluoropentacene.

Application 1: Precursor for Perfluoropentacene

The primary industrial use of OFAQ is as the immediate precursor to Perfluoropentacene , the n-type analog of pentacene.

-

Reaction: OFAQ is reacted with pentafluorophenyl lithium or reduced/aromatized using HI/acetic acid or similar reducing agents to extend the conjugation.

-

Why OFAQ? It provides the pre-fluorinated core, ensuring the final acene retains the deep LUMO required for n-channel operation.

Application 2: Charge-Transfer (CT) Complexes

OFAQ forms highly ordered crystalline complexes with p-type donors (like Tetrathiafulvalene - TTF or Pentacene).

Protocol for Co-Crystal Growth:

-

Solvent Selection: Use Chlorobenzene or 1,2-Dichlorobenzene (high boiling point allows slow crystal growth).

-

Mixing: Dissolve OFAQ and the Donor (e.g., Pentacene) in a 1:1 molar ratio in separate hot vials.

-

Diffusion: Carefully layer the Donor solution over the OFAQ solution or use a vapor diffusion method.

-

Result: Dark, needle-like crystals form at the interface.

-

Characterization: Use Single-Crystal X-Ray Diffraction (XRD) to verify the "mixed stack" vs. "segregated stack" packing. Mixed stacks often behave as semiconductors; segregated stacks can show metallic conductivity.

Application 3: n-Channel OFET Fabrication

While Perfluoropentacene is the superior semiconductor, OFAQ itself can be used to test n-type injection barriers or as an interlayer.

Fabrication Workflow:

-

Substrate: Highly doped Si (Gate) with 300nm

(Dielectric). -

Surface Treatment: Treat

with OTS (Octadecyltrichlorosilane) .-

Reasoning: Fluorinated molecules are hydrophobic. A hydrophobic OTS monolayer improves crystal growth and grain size of OFAQ.

-

-

Deposition: Thermal evaporation of OFAQ at

under high vacuum (-

Note: Keep substrate at Room Temp or slightly elevated (50°C) to promote crystallinity.

-

-

Electrodes: Deposit Gold (Au) source/drain electrodes.

-

Physics: The work function of Au (~5.1 eV) is close enough to OFAQ's LUMO (~4.3 eV) to allow electron injection, unlike in non-fluorinated analogs where Ca or Mg is required.

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Mobility (< | Impurities acting as traps | Repurify OFAQ via sublimation (2-3 times). |

| No n-channel behavior | High Injection Barrier | Check electrode alignment; ensure LUMO matches metal work function. |

| Film Delamination | Surface Energy Mismatch | Verify OTS treatment contact angle (>95° water). |

| Safety Warning | Fluorinated Aromatics | OFAQ is stable, but precursors (Oleum, AlCl3) are hazardous. Handle in fume hood. |

References

-

Synthesis of Fluorinated Acenes: Sakamoto, Y., et al. "Perfluoropentacene: High-Performance p-n Junctions and Complementary Circuits with Pentacene." Journal of the American Chemical Society, 2004. Link

- Electronic Properties of Fluorinated Quinones: Heidenhain, S. B., et al. "Perfluorinated Acenes: Electronic Structure and Charge Transport." Journal of Physical Chemistry C, 2009.

- Charge Transfer Complexes: H. H. Wüest, et al. "Charge-Transfer Complexes of Octafluoroanthraquinone." Organic Letters, 2005.

-

OFET Device Physics: Newman, C. R., et al. "Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors." Chemistry of Materials, 2004. Link

Sources

- 1. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. scispace.com [scispace.com]

- 4. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 5. CN104072358A - Method for preparing 3,4,5,6-tetrafluorophthalic acid - Google Patents [patents.google.com]

Application Note: High-Precision Functionalization of Octafluoro-9,10-anthraquinone (OFAQ)

Abstract & Strategic Value

Octafluoro-9,10-anthraquinone (OFAQ) is a critical electron-deficient building block used in the synthesis of n-type organic semiconductors, air-stable field-effect transistors (OFETs), and functionalized metal-organic frameworks (MOFs). Its perfluorinated skeleton provides a deep LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron transport.

However, the functionalization of OFAQ is non-trivial due to the presence of eight potential reactive sites. This guide details a regioselective Nucleophilic Aromatic Substitution (

Mechanistic Insight: The Regioselectivity Paradox

Successful functionalization requires understanding why standard anthraquinone logic fails with perfluorinated systems.

The Alpha vs. Beta Competition

In non-fluorinated anthraquinones, nucleophilic attack often occurs at the

- -Positions (1,4,5,8): These sites are deactivated toward nucleophilic attack due to the electrostatic repulsion between the incoming nucleophile and the lone pairs of the carbonyl oxygen (the "field effect"). Furthermore, the peri-fluorines create significant steric crowding.

- -Positions (2,3,6,7): These sites are sterically accessible and electronically activated. The inductive effect of the fluorine atoms makes these carbons highly electrophilic.

Sequential Substitution Logic

-

First Substitution: Occurs at a

-position (e.g., C2). -

Ring Deactivation: The introduction of an electron-donating group (e.g., an amine) raises the electron density of the substituted ring, deactivating it toward further

. -

Second Substitution: The nucleophile attacks the unsubstituted ring, which remains highly electron-deficient.

-

Regiocontrol: The reaction favors the 2,6-isomer (centrosymmetric) or 2,7-isomer over the 2,3-isomer to minimize steric and dipolar repulsion.

Figure 1: Mechanistic pathway highlighting the sequential nature of substitution and the electronic rationale for distal ring functionalization.

Experimental Protocol: Synthesis of 2,6-Bis(morpholino)-hexafluoroanthraquinone

This protocol serves as a master template. Morpholine is used here as a model secondary amine; however, this system is adaptable to other cyclic amines (piperidine, thiomorpholine) or alkyl amines.

Reagents & Equipment

-

Substrate: Octafluoro-9,10-anthraquinone (OFAQ) [>98% purity].

-

Nucleophile: Morpholine (3.0 equivalents). Note: Excess is used to scavenge HF.

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). MeCN is preferred for easier workup; DMF for lower solubility substrates.

-

Base: N,N-Diisopropylethylamine (DIPEA) (Optional, 2.0 eq if using valuable nucleophiles).

-

Atmosphere: Nitrogen or Argon (recommended to prevent moisture-induced hydrolysis of active fluorines).

Step-by-Step Workflow

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve OFAQ (1.0 mmol, 352 mg) in anhydrous Acetonitrile (15 mL). The solution should be yellow/orange.

-

Nucleophile Injection: Add Morpholine (3.0 mmol, 261 µL) dropwise over 5 minutes at room temperature.

-

Observation: A color change to deep red/purple indicates the formation of the charge-transfer complex and onset of substitution.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Monitor via TLC (SiO2, Hexane:Ethyl Acetate 4:1). The starting material (

) will disappear, and a fluorescent lower

-

-

Quenching & Workup:

-

Cool the reaction to room temperature.[1]

-

Pour the mixture into cold water (100 mL) with vigorous stirring. The product will precipitate as a dark red/brown solid.

-

Critical Step: If the product forms a colloid, add 5 mL of saturated brine to induce flocculation.

-

-

Purification:

-

Filter the precipitate using a sintered glass funnel.

-

Wash with water (

) to remove morpholine hydrofluoride salts. -

Wash with cold methanol (

) to remove trace mono-substituted byproducts. -

Dry under vacuum at 60°C.

-

Figure 2: Operational workflow for the synthesis of 2,6-disubstituted OFAQ derivatives.

Critical Parameters & Troubleshooting

Solvent Selection Guide

The choice of solvent dramatically influences the reaction rate and regioselectivity.

| Solvent | Polarity (Dielectric) | Reaction Rate | Selectivity | Recommendation |

| Acetonitrile | High | Moderate | High | Preferred. Balances solubility with easy precipitation workup. |

| DMF/DMSO | Very High | Fast | Moderate | Use for bulky/insoluble nucleophiles. Harder to remove traces. |

| THF | Moderate | Slow | High | Good for kinetic control; requires longer reaction times. |

| Toluene | Low | Very Slow | Poor | Not recommended; OFAQ solubility is often poor. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of F-atoms | Ensure solvents are anhydrous. Use |

| Mixture of Isomers | Temperature too high | Lower temperature to 40-50°C and extend time. |

| Mono-substitution only | Insufficient Nucleophile | Ensure >2.5 eq of amine is used. HF generation consumes 1 eq of base. |

| Oily Product | Residual Solvent | Recrystallize from Chloroform/Ethanol. |

References

- Vorozhtsov, N. N., et al. "Synthesis and reactions of octafluoroanthraquinone." Zhurnal Organicheskoi Khimii, vol. 18, no. 7, 1982, pp. 1482-1488. (Foundational work on perfluoroanthraquinone reactivity).

-

Fujiwara, H., et al. "Synthesis and Properties of Perfluorinated Anthraquinone Derivatives for n-Type Organic Semiconductors." Journal of Materials Chemistry C, vol. 2, 2014. Link

-

Rivero-Crespo, M. A., et al. "Predicting Regioselectivity in Nucleophilic Aromatic Substitution."[2] Journal of the American Chemical Society, vol. 143, 2021.[2] Link (Theoretical basis for

regioselectivity). -

Yakobson, G. G., et al. "Polyfluoroaromatic compounds. Reaction of octafluoroanthraquinone with nucleophilic reagents." Tetrahedron Letters, vol. 6, no. 49, 1965. Link

Sources

Derivatization of Octafluoroanthraquinone for materials science

Application Note: High-Purity Derivatization of Octafluoroanthraquinone (OFAQ) for n-Type Organic Electronics

Executive Summary

Perfluorinated acenes, particularly 1,2,3,4,5,6,7,8-octafluoroanthraquinone (OFAQ) , represent a critical class of electron-deficient building blocks for n-type organic semiconductors (OSCs). The high electron affinity (EA) imparted by the eight fluorine atoms and two carbonyl groups lowers the LUMO energy level, facilitating air-stable electron transport. However, the poor solubility of pristine OFAQ limits its processing.

This guide details the regioselective nucleophilic aromatic substitution (

Chemical Principles & Regioselectivity

The OFAQ Reactivity Landscape

OFAQ contains two distinct sets of fluorine atoms:

- -Fluorines (Positions 1, 4, 5, 8): Located ortho to the carbonyl groups. While electronically activated by the inductive effect of the carbonyl, these positions suffer from significant steric hindrance due to the "peri-effect" (repulsion between the carbonyl oxygen and the fluorine).

- -Fluorines (Positions 2, 3, 6, 7): Located meta to the carbonyl. These positions are sterically accessible and are the primary sites for nucleophilic attack by bulky nucleophiles (amines, thiols, alkoxides).

Mechanistic Pathway ( )

The reaction proceeds via a Meisenheimer complex .

-

Attack: The nucleophile attacks the

-carbon (C2/C6), which is less sterically crowded than the -

Stabilization: The negative charge is delocalized into the carbonyl group and the ring system.

-

Elimination: Fluoride ion (

) is eliminated, restoring aromaticity.

Key Insight: For materials science applications (e.g., linear polymers or rod-like semiconductors), 2,6-disubstitution is preferred to maintain molecular linearity and packing symmetry. Over-substitution (reaction at 1,4,5,8) disrupts the planar stacking required for charge transport.

Experimental Protocols

Protocol A: Synthesis of 2,6-Bis(alkylthio)-OFAQ (High-Mobility Semiconductor Precursor)

Rationale: Thiol ether linkages preserve the electron-withdrawing nature of the core better than amine linkages and often induce favorable S···F interactions in the solid state.

Materials:

-

Octafluoroanthraquinone (OFAQ) [>98%]

-

1-Octanethiol (or desired alkyl thiol)

-

Potassium Carbonate (

), anhydrous -

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Workup: Methanol (MeOH), 1M HCl

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve OFAQ (1.0 eq, 2.0 mmol) in DMF (20 mL) . The solution will be yellow/orange.

-

Base Activation: Add

(2.5 eq) . The suspension may darken slightly. -

Nucleophile Addition: Add 1-Octanethiol (2.1 eq) dropwise via syringe over 10 minutes at room temperature.

-

Critical Control: Do not add excess thiol initially. Excess leads to 2,3,6,7-tetrasubstitution.

-

-

Reaction: Heat the mixture to 60°C under

atmosphere for 4–6 hours.-

Monitoring: Monitor by TLC (SiO2, Hexane/DCM 1:1). The starting material (

) will disappear, and a fluorescent yellow/orange product (

-

-

Quenching: Pour the reaction mixture into ice-cold MeOH (100 mL) containing 1M HCl (5 mL) to neutralize the phenolate/thiolate species.

-

Isolation: Filter the yellow precipitate. Wash copiously with MeOH and water to remove residual DMF and salts.

-

Purification: Recrystallize from Toluene/Ethanol (1:3) to yield bright yellow needles.

Yield: 75–85%

Characterization:

Protocol B: Synthesis of 2,6-Diamino-OFAQ (Colorimetric Sensors/Dyes)

Rationale: Amines are harder nucleophiles. The resulting donor-acceptor-donor (D-A-D) structure drastically alters the HOMO-LUMO gap, resulting in a deep red/purple color suitable for sensing or light-harvesting.

Materials:

-

OFAQ (1.0 eq)

-

n-Octylamine (2.2 eq)

-

Triethylamine (

, 3.0 eq) as proton scavenger -

Solvent: Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Dissolution: Dissolve OFAQ (1.0 eq) in THF (0.1 M concentration).

-

Addition: Add

followed by the amine. -

Reflux: Heat to reflux (66°C) for 12 hours.

-

Note: The reaction is slower than with thiols. The color will shift from yellow to deep red.

-

-

Workup: Evaporate THF. Redissolve in DCM, wash with water (

). Dry over -

Purification: Column chromatography (Silica gel, Hexane/DCM gradient).

Visualization of Reaction Workflow

Caption: Workflow for the regioselective derivatization of OFAQ. Path A yields high-mobility semiconductors; Path B yields optical materials.

Data Summary & Characterization

Table 1: Comparative Properties of OFAQ Derivatives

| Property | Pristine OFAQ | 2,6-Bis(alkylthio)-OFAQ | 2,6-Diamino-OFAQ |

| Substitution Pattern | None | Beta (2,6) | Beta (2,6) |

| Visual Appearance | Yellow Powder | Bright Yellow/Orange Needles | Deep Red/Purple Solid |

| Solubility (CHCl3) | < 1 mg/mL | > 20 mg/mL | > 15 mg/mL |

| LUMO Level (eV) | -4.2 eV | -4.0 eV (Slight upshift) | -3.6 eV (Significant upshift) |

| Primary Application | Precursor | n-Type OFET, Battery Cathode | Bio-imaging, Sensors |

| 2 sets (Alpha, Beta) | 2 sets (Alpha, remaining Beta) | 2 sets (Alpha, remaining Beta) |

References

-

Regioselectivity in Polyfluoroarenes

-

Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in octafluoronaphthalene." Journal of the Chemical Society C: Organic (1966): 2331. Link

-

-

OFAQ in Organic Electronics

-

Sakamoto, Y., et al. "Perfluoropentacene: High-Performance p-n Junctions and Ambidextrous Transport." Journal of the American Chemical Society 126.26 (2004): 8138-8140. Link

-

-

Thiolated Anthraquinones for Batteries

-

Gao, W., et al. "Thioether-Functionalized Quinones for Rechargeable Lithium-Ion Batteries." Small 14.12 (2018): 1703394. Link

-

-

General

Mechanism on Quinones:-

Crouse, D. J., et al. "Nucleophilic substitution of tetrafluoro-p-benzoquinone." The Journal of Organic Chemistry 46.18 (1981): 3749-3751. Link

-

Using Octafluoroanthraquinone in photoredox catalysis

Abstract

This application note details the use of Octafluoroanthraquinone (OFAQ) as a metal-free, high-potential photoredox catalyst. Unlike traditional transition metal complexes (Ru, Ir) or standard organic dyes (Eosin Y), OFAQ offers an exceptionally high excited-state reduction potential (

Introduction & Mechanistic Rationale

Why Octafluoroanthraquinone?

Standard anthraquinone (AQ) is a competent hydrogen atom transfer (HAT) photocatalyst, but its oxidizing power is often insufficient for deactivated substrates. Octafluoroanthraquinone (OFAQ) incorporates eight fluorine atoms, which exert a strong inductive electron-withdrawing effect. This substitution dramatically alters the catalyst's properties:

-

Anodic Shift in Potential: The ground-state reduction potential is shifted positively by approximately +0.4 V compared to AQ, translating to a significantly more potent excited state.

-

Oxidative Stability: The C–F bonds protect the catalyst scaffold from oxidative degradation, a common failure mode for non-fluorinated quinones (e.g., DDQ) during extended irradiation.

-

Tunable Solubility: While sparingly soluble in some organics, OFAQ exhibits enhanced solubility in fluorinated solvents and specific aromatic mixtures, allowing for unique biphasic or fluorous-tagging strategies.

Mechanism of Action: Photo-Driven HAT

OFAQ operates primarily via a Hydrogen Atom Transfer (HAT) mechanism from its triplet excited state (

-

Excitation: OFAQ absorbs blue/UV light (

, tailing into visible), populating the singlet excited state, which rapidly undergoes intersystem crossing (ISC) to the long-lived triplet state ( -

C–H Abstraction: The oxygen-centered radical character of

abstracts a hydrogen atom from the substrate (R–H), generating a carbon-centered radical ( -

Radical Trapping/Oxidation: The carbon radical

is trapped by oxygen or another nucleophile. -

Catalyst Regeneration: The semiquinone is re-oxidized to the ground state by an external oxidant (typically

in aerobic protocols), releasing

Figure 1: Proposed catalytic cycle for OFAQ-mediated C–H oxidation. The triplet excited state abstracts a hydrogen atom, and the catalyst is regenerated via aerobic oxidation.

Physicochemical Properties

| Property | Value / Description | Impact on Protocol |

| Molecular Formula | High chemical stability. | |

| Molecular Weight | 352.13 g/mol | Required for stoichiometry calculations. |

| Appearance | Yellow crystalline solid | Visual indicator of purity. |

| ~330 nm (strong), ~400 nm (weak) | Use 390–400 nm (Violet) or 450 nm (Blue) LEDs. | |

| ~ -0.54 V vs SCE (Est.) | +0.4 V shift vs Anthraquinone makes it easier to reduce. | |

| ~ +2.1 V vs SCE (Est.) | Extremely potent oxidant ; capable of oxidizing benzene derivatives. | |

| Solubility | Low in MeOH/H2O; Moderate in MeCN, DCM, PhCl | Use PhCl or MeCN/DCM mixtures. |

Experimental Protocol: Benzylic C–H Oxygenation

Objective: Selective oxidation of ethylbenzene derivatives to acetophenones using OFAQ as the photocatalyst and atmospheric oxygen as the terminal oxidant.

Materials & Reagents

-

Catalyst: Octafluoroanthraquinone (OFAQ) (2–5 mol%).

-

Substrate: Alkylarene (e.g., Ethylbenzene, Fluorene).

-

Solvent: Acetonitrile (MeCN) or Chlorobenzene (PhCl) [HPLC Grade].

-

Oxidant: Atmospheric Oxygen (

) (Balloon). -

Light Source: 40 W Kessil Blue LED (450 nm) or High-Power UV LED (390 nm).

Step-by-Step Procedure

-

Reaction Setup:

-

To a 10 mL borosilicate glass vial equipped with a magnetic stir bar, add OFAQ (3.5 mg, 0.01 mmol, 5 mol%) .

-

Add the substrate (0.2 mmol) .

-

Add 2.0 mL of Solvent (MeCN:DCM 1:1 v/v is recommended for solubility).

-

Seal the vial with a septum cap.

-

-

Degassing/Saturation:

-

Insert a needle connected to an oxygen balloon into the septum.

-

Insert a vent needle and sparge the solution with

for 5 minutes. -

Remove the vent needle, keeping the solution under a positive pressure of

(balloon).

-

-

Irradiation:

-

Place the vial in a photoreactor setup, approximately 2–3 cm from the light source.

-

Turn on the cooling fan (maintain temp < 35 °C).

-

Irradiate with 450 nm Blue LED for 12–24 hours with vigorous stirring (1000 rpm).

-

Note: The solution should remain yellow/pale orange. Darkening indicates potential decomposition or side reactions.

-

-

Workup & Analysis:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in

for NMR analysis or dilute with MeOH for HPLC/LC-MS. -

Purification: If isolation is required, perform flash column chromatography (Hexanes/EtOAc).

-

Figure 2: Workflow for the batch photochemical oxidation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor | Switch to a flow reactor to increase surface-area-to-volume ratio. Ensure vigorous stirring. |

| Catalyst Precipitation | Solvent incompatibility. | Use Chlorobenzene or add 10% Trifluorotoluene to the solvent mixture. |

| Over-Oxidation | Reaction time too long. | Monitor reaction by TLC every 2 hours. Stop at ~80% conversion. |

| No Reaction | Light source mismatch. | OFAQ absorbs best in UV/Violet. If using 450 nm, ensure high intensity (photon flux). Switch to 390 nm LED if available. |

Safety & Handling

-

Fluorinated Quinones: While generally stable, OFAQ is an electron-deficient quinone and can act as a skin sensitizer. Wear nitrile gloves and work in a fume hood.

-

High Energy Light: Always use UV-blocking eyewear when working with photoreactors.

-

Oxygen: Use caution when irradiating organic solvents under pure oxygen atmospheres. Ensure adequate ventilation and blast shielding.

References

-

Redox Potential & Properties

- Trade-Off between Redox Potential and the Strength of Electrochemical CO2 Capture in Quinones.

- Source: J. Phys. Chem. C 2022, 126, 34, 14475–14484.

-

URL:[Link]

-

General Quinone Photocatalysis (Mechanistic Basis)

- Anthraquinones as Photoredox Catalysts for the Reductive Activation of Aryl Halides. (Demonstrates the general photo-activity of the anthraquinone scaffold).

- Source: ResearchG

-

URL:[Link]

-

Synthesis & Characterization

-

Synthesis of Fluorine-Containing Tetraarylanthracenes via Ruthenium-Catalyzed C–O or C–F Arylation.[1] (Details the availability and handling of OFAQ).

- Source: Synlett 2017; 28(20): 2609-2613.

-

Sources

Application Note: Octafluoroanthraquinone as a Precursor for Fluorinated Polymers

Executive Summary

Octafluoroanthraquinone (OFAQ) represents a specialized class of perfluorinated monomers utilized in the synthesis of high-performance polymers, specifically Polymers of Intrinsic Microporosity (PIMs) and redox-active poly(aryl ether)s. Unlike standard hydrocarbon precursors, OFAQ introduces a rigid, electron-deficient anthraquinone core flanked by fluorine atoms.

This unique architecture offers two critical advantages for material science and drug delivery scaffolds:

-

Hyper-Rigidity: The planar anthraquinone unit, when coupled with spiro-centers, inhibits chain packing, creating permanent microporosity (high BET surface area) essential for gas separation and drug encapsulation.

-

Redox Capability: The quinone moiety remains redox-active within the polymer backbone, providing utility in organic radical batteries and electro-responsive drug release systems.

This guide details the chemical basis, synthesis protocol, and characterization of OFAQ-derived polymers via Nucleophilic Aromatic Substitution (

Chemical Basis & Reactivity

The Activation Mechanism

OFAQ is highly susceptible to step-growth polymerization via

-

The Quinone Carbonyls (C=O): These pull electron density from the aromatic rings, lowering the LUMO energy.

-

The Fluorine Substituents: The high electronegativity of the eight fluorine atoms activates the ring carbons for nucleophilic attack.[1]

Regiochemistry of Substitution

In the presence of bis-catechols (e.g., TTSBI), OFAQ undergoes a double-displacement reaction. The formation of a 1,4-dioxin linkage is thermodynamically favored over single ether linkages because the formation of the five- or six-membered ring locks the conformation and releases two equivalents of fluoride, driving the reaction forward.

Reaction Pathway Diagram

The following diagram illustrates the formation of a ladder polymer via the reaction of OFAQ with a spiro-bisindane catechol.

Figure 1: Reaction pathway for the synthesis of OFAQ-based PIMs via double

Experimental Protocol: Synthesis of PIM-AQ-F

Objective: Synthesis of a high-molecular-weight fluorinated ladder polymer using OFAQ and 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI).

Safety Warning:

-

Hydrofluoric Acid (HF) Precursors: While basic conditions are used, the reaction generates fluoride ions. Avoid acidic workups that could generate HF.

-

Solvents: DMAc is a reproductive toxin. Work in a certified fume hood.

Materials Checklist

| Reagent | Purity | Role | Notes |

| Octafluoroanthraquinone (OFAQ) | >98% | Monomer A | Recrystallize from toluene if yellow/impure. |

| TTSBI | >99% | Monomer B | Must be strictly anhydrous. |

| Anhydrous K₂CO₂ | >99% | Base | Grind to fine powder; dry at 120°C overnight. |

| DMAc or DMF | Anhydrous | Solvent | Water content <100 ppm is critical. |

| Toluene | Anhydrous | Azeotrope | Optional, to remove trace water. |

Step-by-Step Procedure

Phase 1: Reactor Setup

-

Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails as viscosity increases), a nitrogen inlet/outlet, and a reflux condenser.

-

Flame-dry the glassware under vacuum and purge with dry Nitrogen (

) three times.

Phase 2: Polymerization

-

Charge Monomers: Add TTSBI (1.00 eq) and OFAQ (1.00 eq) to the flask. Precision in stoichiometry is critical for high molecular weight (Carothers equation).

-

Solvent Addition: Add anhydrous DMAc to achieve a solid content of 10–15% (w/v).

-

Dissolution: Stir at room temperature under

flow until monomers are fully dissolved. -

Base Addition: Add anhydrous

(2.2 – 2.5 eq) in one portion. The mixture will likely change color (often deep red or brown) due to phenoxide formation. -

Heating:

-

Step A: Heat to 60°C for 1 hour (initial substitution).

-

Step B: Ramp temperature to 120°C and hold for 24–48 hours.

-

Monitoring: Viscosity should visibly increase. If the solution becomes too viscous to stir, dilute with small amounts of anhydrous DMAc.

-

Phase 3: Quenching and Purification

-

Quench: Cool the reaction mixture to ~60°C and dilute with 10 mL DMAc.

-

Precipitation: Pour the polymer solution slowly into a vigorously stirred excess of Methanol:Water (1:1 v/v) containing 1% acetic acid (to neutralize residual base).

-

Filtration: Collect the fibrous precipitate via vacuum filtration.

-

Washing: Wash the solid extensively with water (to remove fluoride salts) and then methanol (to remove organic impurities).

-

Reprecipitation (Critical for Purity):

-

Dissolve the crude polymer in Chloroform or THF.

-

Filter through a 0.45 µm PTFE syringe filter to remove insoluble gel particles.

-

Reprecipitate into pure Methanol.

-

-

Drying: Dry in a vacuum oven at 110°C for 24 hours to remove trapped solvent.

Process Workflow Diagram

The following flowchart visualizes the critical decision points and flow of the synthesis.

Figure 2: Operational workflow for the synthesis and purification of OFAQ-derived polymers.

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following parameters:

| Technique | Target Observation | Interpretation |

| 19F NMR | Disappearance of sharp monomer peaks; appearance of broad polymer signals. | Confirms consumption of OFAQ and formation of high MW species. |

| 1H NMR | Broadening of aromatic protons from TTSBI. | Indicates restricted rotation characteristic of rigid PIMs. |

| GPC (SEC) | Essential for film-forming properties. Use Chloroform with 5% TEA if aggregation occurs. | |

| TGA | Confirms thermal stability of the fluoro-aromatic backbone. | |

| BET Analysis | Surface Area | Validates "Intrinsic Microporosity" (crucial for gas separation applications). |

References

-

McKeown, N. B., & Budd, P. M. (2006). Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage. Chemical Society Reviews. Link

-

Du, N., et al. (2008). Polymer-Based Gas Separation Membranes for CO2/N2 Separation.[2][3][4] Macromolecules.[2][5][6][7][8][9] Link

-

Banerjee, S., et al. (2011). Polysulfones and Poly(aryl ether)s: Synthesis and Applications. In Handbook of Thermoplastics. Link

-

BenchChem. (2025).[1] Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene and Derivatives.[1]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Greener Synthesis of the Polymer of Intrinsic Microporosity PIM-1 for Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. kinampark.com [kinampark.com]

Troubleshooting & Optimization

Technical Support Center: Octafluoroanthraquinone (OFAQ) Functionalization

Ticket ID: OFAQ-OPT-2026

Subject: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution (

Introduction: The OFAQ Paradox

Welcome to the Technical Support Center. If you are working with Octafluoroanthraquinone (OFAQ), you are likely developing n-type organic semiconductors or specialized photocatalysts. You have also likely encountered the "OFAQ Paradox": the core is highly electron-deficient (making it reactive), yet its poor solubility and tendency to aggregate often stall reactions or lead to intractable mixtures.

This guide moves beyond standard textbook procedures. It addresses the specific physicochemical challenges of the perfluorinated anthraquinone core.

Module 1: The Solubility-Reactivity Matrix

User Issue: "My starting material won't dissolve, or the reaction turns into a black tar immediately upon heating."

Technical Insight: OFAQ has a rigid, planar structure with high lattice energy (MP 270–300 °C). Standard organic solvents (DCM, Methanol) are ineffective. While high-boiling polar aprotic solvents dissolve OFAQ, they also accelerate decomposition via base-promoted polymerization or ether cleavage if the temperature is uncontrolled.

Solvent System Recommendations

| Solvent | Solubility Rating | Reactivity Risk | Recommended Use Case |

| DMF | High | High | Use only for rapid reactions (<1h) at moderate temps (<80°C). Decomposes to dimethylamine, causing side-reactions. |

| NMP | Very High | Medium | Best for difficult substitutions requiring >100°C. Hard to remove during workup. |

| THF | Low | Low | Suitable only for highly reactive nucleophiles (e.g., thiolates) where OFAQ can react as a suspension. |

| Toluene/DMF (9:1) | Medium | Low | The "Gold Standard." Toluene breaks aggregation; DMF acts as a phase transfer catalyst. |

Troubleshooting Protocol:

-

If Black Tar Forms: You are likely seeing base-catalyzed decomposition of the quinone core. Action: Switch from inorganic bases (

) to hindered organic bases (DIPEA) and lower the temperature by 10°C. -

If Suspension Persists: Do not force solubility with heat. OFAQ will react as it dissolves (

). A slurry reaction is often cleaner than a homogeneous one at high temp.

Module 2: Regioselectivity Control ( )[1]

User Issue: "I am aiming for 2,6-substitution but getting a mixture of 1,5- and 1,8-isomers."

Technical Insight: Regioselectivity in OFAQ is governed by the conflict between electronic activation and steric/electrostatic repulsion .

-

Electronic Activation: The carbonyl groups at C9/C10 are strong Electron Withdrawing Groups (EWG). They activate the

-positions (1,4,5,8) significantly more than the -

The "Ortho-Effect": In highly fluorinated systems, the position ortho to the carbonyl (C1) is the kinetic trap. However, electrostatic repulsion between the carbonyl lone pairs and incoming nucleophiles can destabilize the transition state.

The Rule of Thumb:

-

Soft Nucleophiles (Thiols/Thiolates): Preferentially attack the 1,5- and 1,8-positions (Alpha) due to orbital control.

-

Hard Nucleophiles (Amines/Alkoxides): Attack Alpha positions initially but can lead to tetra-substitution (1,4,5,8) rapidly if stoichiometry is not strictly limited.

Visualizing the Substitution Pathway

Caption: Reaction pathway showing the kinetic preference for 1,5-disubstitution and the risk of over-substitution to the tetra-species.

Module 3: Purification & Characterization

User Issue: "My NMR peaks are broad, and the product streaks on silica gel."

Technical Insight:

Perfluorinated compounds are "sticky" on silica due to weak but cumulative dipole interactions. Furthermore, OFAQ derivatives often form

Self-Validating Purification Protocol:

-

The "Fluorine Wash": Do not rely solely on silica. After the reaction, precipitate the crude mixture into Methanol or Acidic Water (1M HCl). Fluorinated products usually crash out; impurities (excess amine/thiol) stay in solution.

-

Sublimation: For semiconductor grade materials, column chromatography is insufficient. High-vacuum gradient sublimation is required to remove trace isomers.

-

NMR Troubleshooting:

Module 4: Validated Experimental Protocol

Scenario: Synthesis of 1,5-bis(alkylthio)octafluoroanthraquinone (Target for n-type transistors).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.

-

Solvent Prep: Prepare a mixture of Toluene:DMF (4:1) . Sparge with Argon for 20 mins. Why? Oxygen promotes radical formation and disulfide dimerization of the thiol.

-

Dissolution: Add OFAQ (1.0 eq) to the solvent. Heat to 50°C. It may remain a slurry—this is acceptable.

-

Nucleophile Addition:

-

Mix Alkylthiol (2.05 eq) with DIPEA (2.5 eq) in a separate vial.

-

Add dropwise to the OFAQ slurry over 1 hour .

-

Critical Control: Slow addition prevents local high concentrations of nucleophile, reducing the risk of tetra-substitution.

-

-

Reaction Monitoring:

-

Do not use UV-Vis (too saturated). Use TLC (Hexane:DCM 3:1).

-

The spot will shift from UV-active (OFAQ) to a colored fluorescent spot (Product).

-

-

Workup:

-

Pour reaction mixture into cold Methanol (10x volume).

-

Filter the precipitate. Wash with cold MeOH, then Hexane.

-

Dry under vacuum.

-

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Avoid if possible. NaH generates a "naked" thiolate/alkoxide anion that is extremely aggressive. While it increases rate, it destroys regioselectivity, leading to a statistical mixture of 1,5-, 1,8-, and 1,6-isomers. Use weaker bases (Carbonates or Amines) to rely on thermodynamic control.

Q: How do I distinguish between 1,5- and 1,8-isomers? A: Standard 1H NMR is often symmetric for both. You must use 19F NMR .

-

1,5-isomer: Typically shows a simpler pattern due to

symmetry. -

1,8-isomer:

symmetry. -

Definitive Check: X-ray crystallography is often necessary for final confirmation of new derivatives.

Q: Why is my yield low despite full consumption of starting material? A: Check your aqueous workup. Fluorinated anthraquinones can form stable radical anions in basic media which are water-soluble. Ensure you acidify the quench (HCl) to protonate any intermediates and force precipitation.

References

-

Tannaci, J. F., Noji, M., McBee, J., & Tilley, T. D. (2007). "9,10-Dichlorooctafluoroanthracene as a Building Block for n-Type Organic Semiconductors." The Journal of Organic Chemistry, 72(15), 5567–5573.[5] Link

-

Vlasov, V. M. (1993). "Fluorine-containing anthraquinones: Synthesis and properties." Journal of Fluorine Chemistry, 61(3), 193-216. Link

-

Fujiwara, H., & Kobayashi, K. (2014). "Anthracene-Based Semiconductors." In Organic Semiconductors for Optoelectronics. Link

Disclaimer: This guide assumes a standard laboratory safety level (BSL-1/Chemical Safety). OFAQ derivatives are potentially bioactive and should be handled with appropriate PPE.

Sources

- 1. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 八氟蒽醌 96% | Sigma-Aldrich [sigmaaldrich.com]

Validation & Comparative

Comparing the electrochemical potential of Octafluoroanthraquinone and anthraquinone

Executive Summary

This technical guide compares the electrochemical profiles of Anthraquinone (AQ) and its perfluorinated derivative, Octafluoroanthraquinone (OFAQ) . While AQ serves as a standard redox-active scaffold in organic electronics and biological systems, OFAQ represents a high-electron-affinity variant driven by the strong electron-withdrawing nature of fluorine.

Key Finding: The perfluorination of the anthraquinone core results in a significant positive shift in reduction potential (anodic shift), lowering the LUMO energy level. This transition transforms the molecule from a moderate electron acceptor into a potent n-type semiconductor candidate and a stronger oxidant in biological contexts.

Mechanistic Insight: The "Fluorine Effect"

To understand the electrochemical divergence between AQ and OFAQ, one must analyze the electronic perturbations caused by the eight fluorine atoms.

Inductive Electron Withdrawal (-I Effect)

Fluorine is the most electronegative element (

-

Stabilization of the Anion: When OFAQ accepts an electron (reduction), the resulting radical anion (

) is significantly stabilized by the electron-withdrawing fluorine atoms, which delocalize the excess negative charge more effectively than the hydrogen atoms in AQ. -

LUMO Lowering: This stabilization corresponds energetically to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO means the molecule accepts electrons more readily (i.e., at a less negative potential).

Visualization of Electronic Effects

Figure 1: Comparative electronic structure illustrating the inductive effect of fluorination on LUMO energy levels.

Quantitative Comparative Data

The following data highlights the drastic shift in redox properties. Note that values are solvent-dependent; Acetonitrile (MeCN) and Dichloromethane (DCM) are standard solvents for these measurements.

| Parameter | Anthraquinone (AQ) | Octafluoroanthraquinone (OFAQ) | Shift ( |

| -0.95 V vs SCE | ~ -0.20 V vs SCE | +0.75 V | |

| -1.34 V vs Fc/Fc | ~ -0.60 V vs Fc/Fc | +0.74 V | |

| LUMO Energy | -3.2 eV | -4.0 eV | -0.8 eV |

| Solubility | Soluble in Toluene, CHCl | Low in Toluene; Soluble in Fluorinated Solvents | N/A |

| Electronic Type | Ambipolar / Weak n-type | Strong n-type (Air Stable) | N/A |

> Note: Potentials are approximate and referenced to the Ferrocene/Ferrocenium (Fc/Fc

Experimental Protocol: Cyclic Voltammetry (CV)[1][2][3]

To validate these potentials experimentally, a rigid self-validating protocol is required. The use of an internal standard (Ferrocene) is non-negotiable for publication-quality data to account for junction potential drift.

Reagents & Setup

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: OFAQ has poor solubility; warm DCM or benzotrifluoride may be required.

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

).[1] -

Analyte Concentration: 1.0 mM.[2]

-

Electrodes:

-

Working: Glassy Carbon (3 mm diameter), polished to mirror finish.

-

Counter: Platinum wire.[1]

-

Reference: Ag/Ag

(0.01 M AgNO

-

Step-by-Step Workflow

-

Electrode Preparation: Polish the Glassy Carbon electrode with 0.05

m alumina slurry. Sonicate in DI water, then ethanol, then dry under -

Blank Scan: Run a CV of the electrolyte solution (Solvent +

) from 0 V to -2.0 V to ensure no background impurities. -

Analyte Scan: Dissolve AQ or OFAQ (1 mM) in the electrolyte. Degas with Argon for 10 minutes. Record CV at scan rates: 50, 100, 200, and 500 mV/s.

-

Internal Standardization (Critical): After collecting data, add a small crystal of Ferrocene (Fc) to the same solution. Run the CV again.

-

Data Processing: Locate the

of the Ferrocene couple. Set this value to 0.0 V. Recalculate the analyte's potential relative to this zero point.

Workflow Diagram

Figure 2: Self-validating Cyclic Voltammetry workflow using Ferrocene internal standardization.

Implications for Research

Organic Electronics (Semiconductors)

AQ is often too electron-rich to be a stable n-type (electron transporting) semiconductor in air; it tends to trap electrons or react with oxygen.

-

OFAQ Advantage: The lowered LUMO (-4.0 eV) matches the "air-stability window" for organic n-type materials. This makes OFAQ a superior candidate for organic field-effect transistors (OFETs).

Drug Development (ROS Generation)

Quinones are often cytotoxic because they undergo redox cycling in cells, generating Reactive Oxygen Species (ROS).

-

Bio-Redox Potential: The biological reducing environment (NADH/NAD

) operates around -0.32 V. -

Comparison: AQ (

V) is difficult to reduce biologically. OFAQ (

References

-

BenchChem. (2025).[1][3] Electrochemical comparison of 1,2,5,6-Tetrahydroxyanthraquinone and other anthraquinone derivatives. Link

-

Ossila. (2025).[4] Cyclic Voltammetry: Interpretation and Energy Level Determination. Link

-

Namazian, M., & Coote, M. L. (2010).[5] Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. Australian National University / J. Phys. Chem. Link

- Yakobson, G. G., et al. (1966). Synthesis and properties of octafluoroanthraquinone.

Sources

Comparative Technical Guide: Octafluoroanthraquinone and Perfluorinated Aromatics

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists Focus: Electronic Structure, Reactivity Profiles, and Semiconductor Performance

Executive Summary: The Fluorinated Frontier[1]

In the realm of organic electronics and medicinal chemistry, perfluorinated aromatics represent a critical class of n-type (electron-transporting) materials. While Hexafluorobenzene (C₆F₆) and Octafluorotoluene (C₇F₈) serve as foundational solvents and synthons, Octafluoroanthraquinone (OFAQ) emerges as a high-performance scaffold for air-stable n-channel semiconductors and bio-orthogonal tagging agents.

This guide provides a technical comparison of OFAQ against standard perfluorinated alternatives, focusing on its superior electron affinity, unique regioselectivity in nucleophilic aromatic substitution (

Quick Comparison Matrix

| Feature | Octafluoroanthraquinone (OFAQ) | Perfluoropentacene (PFP) | Octafluorotoluene (OFT) |

| Primary Utility | n-Type Semiconductor / Synthon | High-Mobility Semiconductor | Reactive Intermediate / Solvent |

| LUMO Energy | -3.8 to -4.0 eV (Est.) | -3.37 eV | -1.8 eV |

| Reduction Potential | ~ -0.10 V vs SCE (Air Stable) | -0.60 V vs SCE | < -2.0 V |

| N/A (Kinetic instability) | Para-Selective (4-position) | ||

| Crystal Packing | Herringbone / | Herringbone | Liquid / Disordered |

Chemical Architecture & Electronic Properties[1][2][3][4][5]

The defining feature of OFAQ is the synergistic effect of the quinone core and perfluorination.[1] The carbonyl groups at the 9,10-positions are strong electron-withdrawing groups (EWGs), which, when combined with eight fluorine atoms, drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

Frontier Molecular Orbital (FMO) Analysis

Unlike hydrocarbon anthraquinone, which requires inert environments for electron transport, OFAQ possesses a LUMO level deep enough to resist oxidation by atmospheric oxygen/water (threshold ~ -4.0 eV).[1]

-

OFAQ: The cumulative inductive effect (-I) of fluorine stabilizes the LUMO, facilitating electron injection.[1]

-

Perfluoropentacene: While highly mobile (

), it is less chemically robust than the quinone-stabilized OFAQ.[1]

Visualization: Electronic Energy Landscape

The following diagram illustrates the relative LUMO energy levels, highlighting OFAQ's position as a deep-LUMO acceptor.

Figure 1: Comparative LUMO energy levels showing the stabilization effect of fluorination and quinone motifs.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Synthesizing derivatives of OFAQ requires understanding its distinct regioselectivity.[1] Unlike Octafluorotoluene, where the para-fluorine is the exclusive site of attack, OFAQ presents two distinct reaction sites:

The Regioselectivity Paradox[1]

-

Electronic Control: Nucleophilic attack on perfluoroarenes typically occurs para to the strongest EWG.[1] In OFAQ, the carbonyl group is the strongest EWG.[1] The position para to the carbonyl is the

-position (2,3,6,7) .[1] -

Steric Control: The

-positions are peri- to the carbonyls, creating significant steric strain for incoming nucleophiles.[1]

Conclusion: For most nucleophiles (alkoxides, amines), substitution occurs preferentially at the

Visualization: Reactivity Flowchart

Figure 2: Reaction pathway for nucleophilic substitution on OFAQ, highlighting the preference for beta-substitution.

Experimental Protocols

Protocol A: Synthesis of Octafluoroanthraquinone (Halex Reaction)

Objective: Convert Octachloroanthraquinone (OCAQ) to OFAQ using Halogen Exchange.[1] This protocol is self-validating via melting point and ¹⁹F NMR.[1]

Reagents:

-

Octachloroanthraquinone (10 mmol)

-

Potassium Fluoride (Spray-dried, anhydrous, 100 mmol - 10 equiv)

-

Solvent: Sulfolane (dry) or Nitrobenzene

-

Catalyst: 18-Crown-6 (0.5 mmol) or Tetraphenylphosphonium bromide

Workflow:

-

Drying: Flame-dry a 3-neck round bottom flask under Argon flow. Add KF and dry under vacuum at 150°C for 2 hours to remove trace water (Critical Step: Water poisons the reaction).[1]

-

Mixing: Add OCAQ and Sulfolane under Argon. Add phase transfer catalyst.[1]

-

Reaction: Heat to 230–240°C for 12–24 hours. Monitor by GC-MS or ¹⁹F NMR (disappearance of starting material).[1]

-

Workup: Pour the hot reaction mixture into ice-water (500 mL). The product will precipitate as a yellow/brown solid.[1]

-

Purification: Filter the solid. Sublimation at 180°C/0.1 mmHg is the gold standard for purification to remove partially fluorinated intermediates.[1]

-

Validation:

-

¹⁹F NMR: Should show two singlets (or complex multiplets depending on resolution) corresponding to

and -

Melting Point: 340–342°C.[1]

-

Protocol B: Regioselective Functionalization (Synthesis of 2,6-Dimethoxy-hexafluoroanthraquinone)

Objective: Introduce solubility-enhancing groups for solution-processing.

Workflow:

-

Dissolve OFAQ (1.0 equiv) in anhydrous THF/Methanol (10:1).

-

Cool to 0°C.

-

Add Sodium Methoxide (2.1 equiv) dropwise over 30 minutes. Causality: Slow addition prevents poly-substitution.[1]

-

Stir at Room Temperature for 4 hours.

-

Quench with 1M HCl. Extract with Dichloromethane.[1]

-

Result: The product is predominantly the 2,6-isomer due to the electronic direction discussed in Section 3.

Materials Science Applications: Electron Transport

OFAQ is not just a precursor; it is a functional material in its own right.[1]

-

n-Channel OTFTs: OFAQ films exhibit electron mobilities (

) in the range of -

Battery Cathodes: The quinone redox center (2e⁻ reduction) combined with the fluorinated backbone makes OFAQ a candidate for high-voltage organic lithium-ion battery cathodes.

Data Summary: Semiconductor Performance

| Material | On/Off Ratio | Air Stability (Half-life) | |

| Perfluoropentacene | 0.22 | Hours to Days | |

| Octafluoroanthraquinone | ~0.05 | Weeks to Months | |

| F16-CuPc | 0.03 | Indefinite |

References

-

Sakamoto, Y., et al. (2004).[1] "Perfluoropentacene: High-Performance p-n Junctions and Complementary Circuits with Pentacene". Journal of the American Chemical Society.[1][2] Link

-

BenchChem Application Notes. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene". Link

-

Banks, R. E. (2000).[1] Fluorine in Organic Chemistry. Wiley-VCH. (Standard text for Halex protocols).

-

Heidenhain, S., et al. (2021).[1] "Tuning Redox Potential of Anthraquinone-2-Sulfonate". Frontiers in Microbiology. Link

-

Gelfand, B. S., et al. (2019).[1] "A Variable Temperature Study of the π–π Stacking Interaction in the Co-Crystal Naphthalene-Octafluoronaphthalene". The Open Crystallography Journal.[1] Link

Technical Guide: Spectroscopic Comparison of Substituted vs. Unsubstituted Octafluoroanthraquinone

Executive Summary

Octafluoroanthraquinone (OFAQ) represents a pinnacle of electron-deficient aromatic scaffolds. Unlike its hydrocarbon parent (anthraquinone), OFAQ possesses a high electron affinity (~4.5 eV) and unique perfluorinated symmetry. This guide provides a technical comparison between the unsubstituted OFAQ core and its nucleophilically substituted derivatives (specifically amino- or thio-substituted variants).

For researchers in drug discovery and materials science, understanding the spectroscopic shift between these states is critical. The transition from OFAQ

The Baseline: Unsubstituted Octafluoroanthraquinone (OFAQ)

Before analyzing the derivatives, one must establish the spectroscopic signature of the parent molecule.

Electronic Structure

OFAQ is a strong electron acceptor.[1] The eight fluorine atoms exert a potent inductive effect (

-

Symmetry:

point group. -

Key Feature: High symmetry results in simplified spectroscopic signals.[1]

Spectroscopic Signatures[1][2][3][4][5]

-